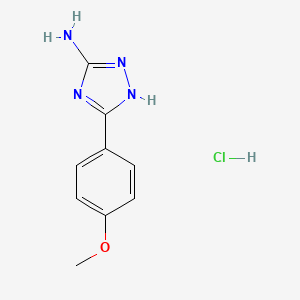

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The 4-methoxyphenyl group is a phenyl group (a ring of 6 carbon atoms) with a methoxy group (-O-CH3) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring attached to a 4-methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As a triazole derivative, this compound could potentially participate in various chemical reactions. For example, it could undergo electrophilic substitution reactions at the triazole ring or nucleophilic substitution reactions at the methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications

Inhibition of ALOX15 in Cancer and Inflammation Models

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride: has been identified as a potential pharmacophore for the substrate-selective inhibition of ALOX15 , an enzyme involved in lipid peroxidation . This enzyme plays a significant role in various cancer and inflammation models, and its metabolites are crucial in the pathophysiology of these conditions. The compound’s ability to inhibit ALOX15 can be leveraged to modulate these metabolic pathways, providing a therapeutic strategy for treating related diseases.

Allosteric Modulation of Enzymatic Activity

The compound serves as an allosteric modulator, altering the enzyme-inhibitor interactions when bound to the substrate-binding pocket of one monomer within an enzyme dimer . This modulation can be used to study the dynamics of enzyme activity and to develop new drugs that target specific enzymes in a substrate-specific manner.

Pharmacophore for Drug Development

As a pharmacophore, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride provides a structural basis for the development of new drugs . Its structure can be used as a template for designing molecules with enhanced efficacy and specificity for various biological targets.

Molecular Docking and Dynamics Simulations

The compound is used in molecular docking studies and molecular dynamics simulations to understand the interaction between drugs and their targets . These studies are crucial for predicting the binding affinity and activity of new drug candidates before they are synthesized and tested in the lab.

Chemical Reduction Reactions

In synthetic chemistry, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride can be used in reduction reactions to convert nitro groups to corresponding amines . This reaction is essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Substrate-Selective Inhibition Studies

The compound’s ability to exhibit substrate-selective inhibition makes it a valuable tool for studying the specificity of enzyme-substrate interactions . This can lead to the discovery of new inhibitors that can selectively target disease-related enzymes without affecting other biological processes.

Research on Bioactive Lipids

The compound’s interaction with enzymes like ALOX15, which are involved in the metabolism of bioactive lipids, makes it a useful tool for researching the role of these lipids in health and disease . Understanding these pathways can lead to new therapeutic approaches for conditions associated with lipid metabolism.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride is the 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner .

Biochemical Pathways

The inhibition of ALOX15 affects the metabolism of linoleic acid and arachidonic acid . These fatty acids are normally metabolized by ALOX15 into various bioactive lipids, which play a role in inflammation and cancer . By inhibiting ALOX15, the compound disrupts these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of ALOX15. This can lead to a decrease in the production of bioactive lipids derived from linoleic acid and arachidonic acid , potentially altering cellular signaling pathways involved in inflammation and cancer.

properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.ClH/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8;/h2-5H,1H3,(H3,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPAWYVBULUJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2867945.png)

![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)

![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)